(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Catalog No.
S671863
CAS No.
144222-34-4
M.F
C21H22N2O2S
M. Wt
366.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethy...

CAS Number

144222-34-4

Product Name

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1

InChI Key

UOPFIWYXBIHPIP-NHCUHLMSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Synonyms

(1R,2R)-(-)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine; (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine; (1R,2R)-1-Amino-2-tosylamino-1,2-diphenylethane; (1R,2R)-N-p-Toluenesulfonyl-1,2-diphenylethylenediamine; (R,R)-1,2-Diphenyl-N-(p-toluenes

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N

Molecular Structure Analysis

The molecule consists of two phenyl groups (six-carbon rings with alternating single and double bonds) connected by a central ethylene chain (two carbon chain with a double bond). A sulfonyl group (SO2) is attached to a nitrogen atom, which is also linked to a methyl-substituted phenyl group (toluene). The chirality refers to the specific arrangement of the groups around the central carbon atoms in the ethylene chain [, ].


Chemical Reactions Analysis

Research has explored the use of (R,R)-TsDPEN as a ligand in various asymmetric catalytic reactions. For instance, one study describes its application in the synthesis of keramamine C, a biologically active molecule [].

The specific details of the synthesis of (R,R)-TsDPEN itself are not readily available in scientific literature aimed at a general audience.


Physical And Chemical Properties Analysis

Information on specific physical and chemical properties of (R,R)-TsDPEN, such as melting point, boiling point, and solubility, is not widely available in public sources.

The mechanism of action of (R,R)-TsDPEN as a ligand in asymmetric catalysis involves its ability to bind to a metal catalyst and influence the reaction pathway to favor the formation of one stereoisomer of the product molecule. The specific details of this mechanism would depend on the particular catalytic reaction involved [].

Chiral Catalyst

Due to its defined stereochemistry, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine acts as a chiral catalyst in various asymmetric reactions. These reactions involve the formation of new bonds, where one molecule becomes a mirror image of the other. The catalyst helps control the formation of these mirror images, leading to the desired product with higher enantioselectivity.

Examples of its use as a chiral catalyst include:

  • Aldol reactions: These reactions combine two carbonyl compounds to form a β-hydroxy carbonyl compound. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to achieve high enantioselectivity in aldol reactions.
  • Diels-Alder reactions: These reactions involve the cycloaddition of a diene and a dienophile. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used as a catalyst to control the stereochemistry of the resulting cycloadduct.

Ligand Design

The molecule's structure makes it a valuable building block for designing chiral ligands for metal complexes. These ligands bind to metal atoms, influencing their reactivity and selectivity in various catalytic processes. By incorporating (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine into ligand design, researchers can tailor catalysts for specific reactions.

This approach allows for the development of new and efficient catalysts for various chemical transformations, including:

  • Hydrogenation reactions: These reactions involve the addition of hydrogen to an unsaturated bond. Chiral catalysts containing (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to achieve selective hydrogenation of specific double bonds in complex molecules.
  • Hydroformylation reactions: These reactions involve the addition of a formyl group (CHO) to an unsaturated bond. Chiral catalysts based on (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to control the regio- and enantioselectivity of these reactions.

Asymmetric Synthesis

The molecule's chiral nature allows its use in asymmetric synthesis, where the desired product is formed in excess of its mirror image. This is achieved by incorporating the molecule into reaction schemes that favor the formation of one enantiomer over the other.

(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine finds application in the asymmetric synthesis of various important compounds, including:

  • Pharmaceuticals: Many drugs are chiral, and their activity can differ significantly between enantiomers. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to synthesize specific enantiomers of drugs, ensuring their desired therapeutic effect and minimizing side effects.
  • Natural products: Many natural products, such as amino acids and sugars, are chiral and play essential roles in biological processes. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to synthesize these natural products in their biologically active forms.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Dates

Modify: 2023-08-15

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